Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate
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Overview
Description
Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate is a complex organic compound with a unique structure that includes a fluorophenyl group, an isopropyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate typically involves multiple steps, including the formation of the indole ring, the introduction of the fluorophenyl group, and the esterification process. Common synthetic routes may involve:
Formation of the Indole Ring: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: This step may involve a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated indole in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the hydroxy group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity to its targets .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as tryptophan and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.
Fluorophenyl Compounds: Compounds like fluoxetine and flurbiprofen contain the fluorophenyl group and are known for their therapeutic effects.
Uniqueness
Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate is unique due to the combination of the indole and fluorophenyl groups, which may confer enhanced biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C25H28FNO4 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-yl-2,3-dihydroindol-2-yl]-5-hydroxy-3-oxohept-6-enoate |
InChI |
InChI=1S/C25H28FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19,23,25,28H,14-15H2,1-3H3/b13-12+ |
InChI Key |
AHSUMYMHZYKKGK-OUKQBFOZSA-N |
Isomeric SMILES |
CC(C)N1C(C(C2=CC=CC=C21)C3=CC=C(C=C3)F)/C=C/C(CC(=O)CC(=O)OC)O |
Canonical SMILES |
CC(C)N1C(C(C2=CC=CC=C21)C3=CC=C(C=C3)F)C=CC(CC(=O)CC(=O)OC)O |
Origin of Product |
United States |
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